molecular formula C8H10BrN B8590289 2-bromo-3-ethylbenzenamine

2-bromo-3-ethylbenzenamine

Katalognummer: B8590289
Molekulargewicht: 200.08 g/mol
InChI-Schlüssel: RPOZCUVHEOGDCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-3-ethylbenzenamine is an organic compound with the molecular formula C8H10BrN It is a derivative of aniline, where the amino group is substituted with a bromine atom at the second position and an ethyl group at the third position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-ethylbenzenamine typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and controlled reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-bromo-3-ethylbenzenamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium alkoxides under basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Major Products:

    Substitution: Products include 2-hydroxy-3-ethylaniline or 2-alkoxy-3-ethylaniline.

    Oxidation: Products include 2-bromo-3-ethyl-nitrobenzene.

    Reduction: Products include 2-bromo-3-ethylcyclohexylamine.

Wissenschaftliche Forschungsanwendungen

2-bromo-3-ethylbenzenamine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-bromo-3-ethylbenzenamine depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response .

Vergleich Mit ähnlichen Verbindungen

    2-Bromoaniline: Similar structure but lacks the ethyl group.

    3-Bromo-2-ethylaniline: Bromine and ethyl groups are interchanged.

    2-Chloro-3-ethylaniline: Chlorine replaces bromine.

Uniqueness: 2-bromo-3-ethylbenzenamine is unique due to the specific positioning of the bromine and ethyl groups, which can influence its reactivity and interactions in chemical and biological systems .

Eigenschaften

Molekularformel

C8H10BrN

Molekulargewicht

200.08 g/mol

IUPAC-Name

2-bromo-3-ethylaniline

InChI

InChI=1S/C8H10BrN/c1-2-6-4-3-5-7(10)8(6)9/h3-5H,2,10H2,1H3

InChI-Schlüssel

RPOZCUVHEOGDCI-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=CC=C1)N)Br

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A suspension of 2-bromo-1-ethyl-3-nitrobenzene (9.2 g, 40 mmol) in EtOH (100 mL) in concentrated hydrochloric acid (0.17 mL, 2 mmol) was refluxed for 2 hours. The mixture was subsequently purified by column chromatography, eluting with petroleum ether to give the title compound as a red oil (6.5 g, 81%). 1H NMR (400 MHz, CDCl3) δ 7.03 (1H, dd, J=7.6, 8.0 Hz), 6.64-6.62 (2H, m), 2.73 (2H, q, J=7.6 Hz), 1.22 (3H, t, J=7.6 Hz).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
81%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.